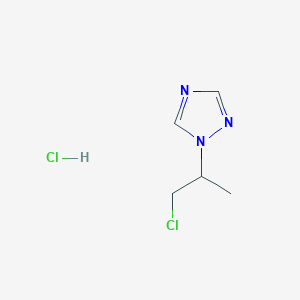

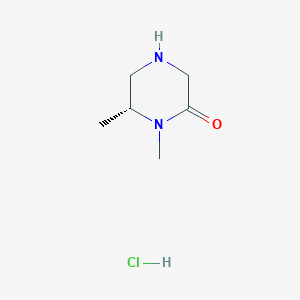

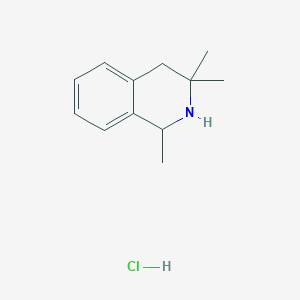

(6R)-1,6-Dimethyl-2-piperazinone hydrochloride

Vue d'ensemble

Description

(6R)-1,6-Dimethyl-2-piperazinone hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- A study by (Shipov et al., 2013) discusses the synthesis of silacyclanes, a type of silacyclane, and their hydrolysis to yield disiloxanes and fluorosilanes. This process utilizes the labile Si–N bonds in compounds for synthetic applications.

Antibacterial Activity

- Research by (Bara et al., 2020) discovered compounds from diketopiperazines groups in a symbiotic fungus, showing narrow-spectrum antibacterial activity against Gram-positive bacteria.

Inhibitory Activity on Viruses

- A study by (Kakarla et al., 2014) identified a piperazinone derivative as a low micromolar inhibitor of Hepatitis C Virus, revealing its potential in antiviral therapy.

HIV-1 Reverse Transcriptase Inhibition

- Research on analogues of piperazine hydrochloride for HIV-1 reverse transcriptase inhibition was conducted by (Romero et al., 1994). This demonstrates the application in developing treatments for HIV.

Estrogen Receptor Interaction

- A study by (Gust et al., 2002) synthesized ring-fused derivatives of piperazine for developing novel estrogen receptor ligands.

Bioactivity in Various Applications

- (Khan et al., 2019) synthesized derivatives of piperazine and screened them for antibacterial, antifungal, and anthelmintic activity. These compounds also showed potential for latent fingerprint analysis.

Synthesis for Polyamide Production

- (Hattori & Kinoshita, 1979) investigated the synthesis of polyamides using derivatives of piperazine, highlighting its role in polymer science.

Mécanisme D'action

Target of Action

The primary target of (6R)-1,6-Dimethyl-2-piperazinone hydrochloride, also known as (2R,6R)-hydroxynorketamine (HNK), is the N-methyl-D-aspartate receptor (NMDAR) . This receptor plays a crucial role in synaptic plasticity and memory function. Interestingly, unlike ketamine, (2R,6R)-HNK has NMDA-independent action; rather, it works on the AMPA receptors by activating them in an early and sustained manner .

Mode of Action

(2R,6R)-HNK interacts with its targets by enhancing AMPA currents and decreasing D-serine, a NMDA co-agonist . This interaction results in changes in the functional integrity of neural circuits that subserve distinct cognitive domains .

Biochemical Pathways

The biochemical pathways affected by (2R,6R)-HNK involve the conversion of phenylalanine to tyrosine by the enzyme phenylalanine-4-hydroxylase . This conversion is essential in the synthesis of nitric oxide . The activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and the mammalian target of rapamycin by (2R,6R)-HNK are mechanisms that are still being elucidated .

Pharmacokinetics

The pharmacokinetics of (2R,6R)-HNK involve a complex process. The terminal half-lives of (2R,6R)-HNK were generally significantly longer than of the S-stereoisomer . The bioavailability of the 40 mg tablets was 15 ± 8 (S-isomer) and 19 ± 10% (R-isomer) and terminal half-life 11 ± 4 and 10 ± 4 h .

Result of Action

The molecular and cellular effects of (2R,6R)-HNK’s action include rapid antidepressant activity without ketamine-related side effects . It also has differential effects on explicit and implicit memory .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2R,6R)-HNK. These factors can include the frequency or chronicity of treatment . For instance, daily (2R,6R)-HNK impaired implicit memory in the passive-avoidance task whereas thrice-weekly (2R,6R)-HNK tended to improve it . This suggests that dosing frequency is an important factor in establishing the cognitive effects of repeated (2R,6R)-HNK exposure .

Propriétés

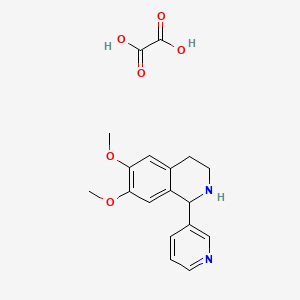

IUPAC Name |

(6R)-1,6-dimethylpiperazin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-5-3-7-4-6(9)8(5)2;/h5,7H,3-4H2,1-2H3;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJFBFJZPRXIIR-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(=O)N1C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCC(=O)N1C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1657030-30-2 | |

| Record name | 2-Piperazinone, 1,6-dimethyl-, hydrochloride (1:1), (6R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1657030-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B3060015.png)

![2-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B3060018.png)

![[2-(4-methyl-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B3060025.png)

![3-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3060030.png)

![4-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3060033.png)

![[3-(4-Ethylphenoxy)propyl]methylamine hydrochloride](/img/structure/B3060037.png)